

Spectroscopic Analysis of Chloromethyl-Substituted Tetrahydrofurans: A Technical Guide

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Compound of Interest

Compound Name: 3-(Chloromethyl)tetrahydrofuran

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for chloromethyl-substituted tetrahydrofurans. A thorough search of publicly available scientific databases and literature did not yield experimental or predicted spectroscopic data for **3-(Chloromethyl)tetrahydrofuran** (CAS 89181-22-6).

Therefore, this document presents the available spectroscopic data for the isomeric compound, 2-(Chloromethyl)tetrahydrofuran (CAS 3003-84-7), also known as Tetrahydrofurfuryl chloride. While structurally similar, it is crucial to note that the data presented herein is for the 2-substituted isomer and will differ from the spectroscopic data of the 3-substituted isomer. The key expected differences in the Nuclear Magnetic Resonance (NMR) spectra are briefly discussed to provide context for researchers.

Spectroscopic Data of 2-(Chloromethyl)tetrahydrofuran

The following sections summarize the known ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 2-(Chloromethyl)tetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.1	m	H-2	
~3.8	m	H-5a	
~3.7	m	H-5b	
~3.6	dd	-CH ₂ Cl (a)	
~3.5	dd	-CH ₂ Cl (b)	
~2.0	m	H-3a, H-4a	
~1.8	m	H-3b	
~1.6	m	H-4b	

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~79.0	C-2
~68.0	C-5
~47.0	-CH ₂ Cl
~30.0	C-3
~26.0	C-4

Note on Isomeric Differences: For the **3-(Chloromethyl)tetrahydrofuran** isomer, significant differences in the NMR spectra would be expected. The proton and carbon signals for the C-3 position and the adjacent C-2 and C-4 positions would show different chemical shifts and coupling patterns compared to the data presented for the 2-isomer. Specifically, the methine proton at C-3 would likely appear as a multiplet, and the attached chloromethyl group's protons would be diastereotopic, likely resulting in a more complex splitting pattern.

Infrared (IR) Spectroscopy

The infrared spectrum of 2-(Chloromethyl)tetrahydrofuran would be expected to show the following characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970-2850	Strong	C-H stretching (aliphatic)
1100-1000	Strong	C-O-C stretching (ether)
750-650	Strong	C-Cl stretching

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-(Chloromethyl)tetrahydrofuran is characterized by the following major fragments.

Mass-to-Charge (m/z)	Relative Intensity (%)	Assignment
120/122	Low	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl)
71	High	[C ₄ H ₇ O] ⁺ (Loss of CH ₂ Cl)
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample such as a chloromethyl-substituted tetrahydrofuran.

NMR Spectroscopy

- **Sample Preparation:** A small amount of the neat liquid sample (typically 2-5 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration ($\delta = 0.00$ ppm).
- **Instrumentation:** The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

- **^1H NMR Acquisition:** A standard one-pulse sequence is typically used. Key parameters include a $30\text{--}45^\circ$ pulse angle, a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom. A larger spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ^{13}C and its smaller gyromagnetic ratio, a greater number of scans is necessary to obtain a good spectrum.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

IR Spectroscopy

- **Sample Preparation (Neat Liquid):** One to two drops of the neat liquid sample are placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin liquid film.
- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is $4000\text{--}400\text{ cm}^{-1}$.
- **Data Analysis:** The characteristic absorption bands are identified and their wavenumbers and relative intensities are recorded.

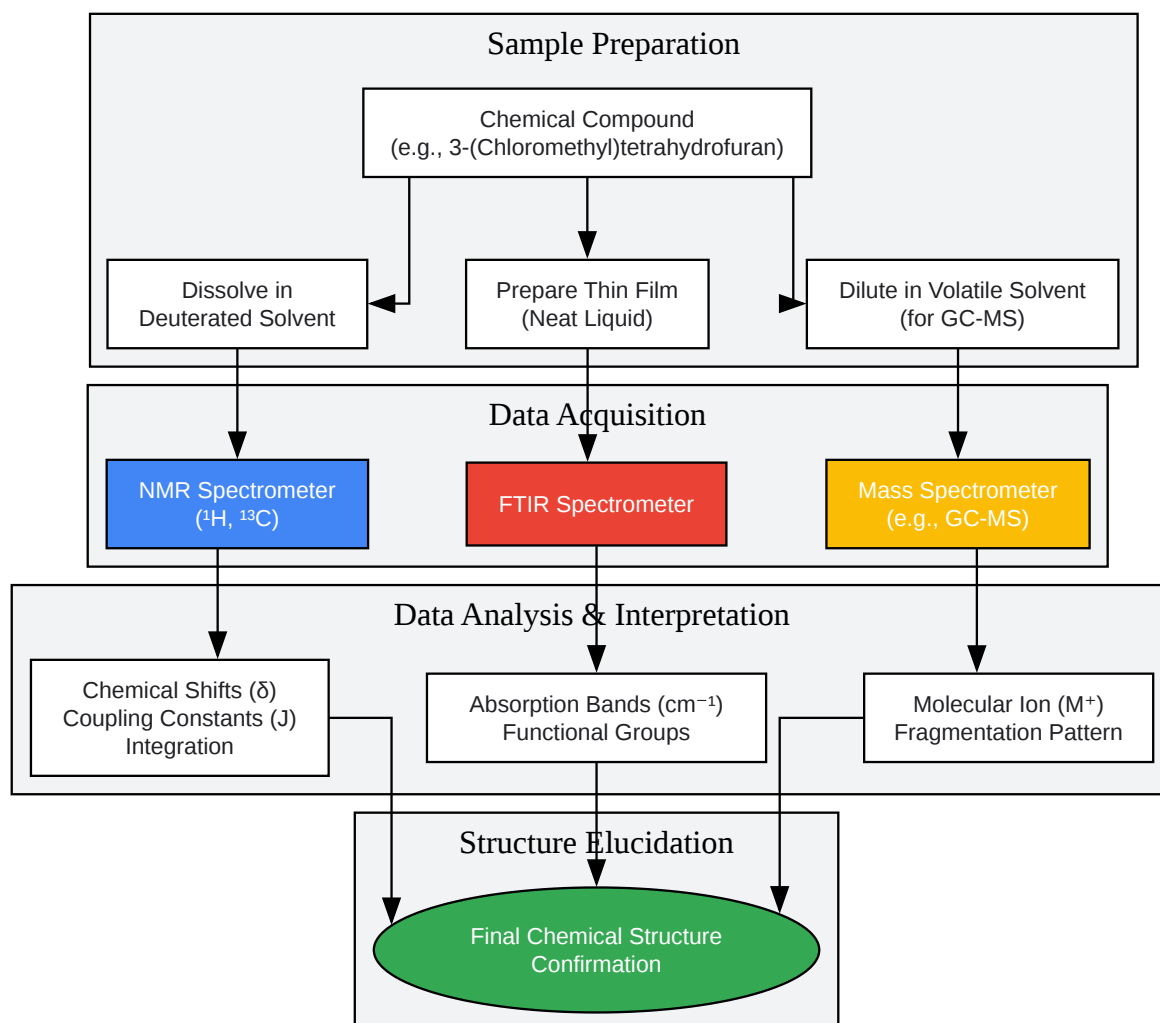
Mass Spectrometry

- **Sample Introduction:** For a volatile liquid, the sample can be introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column for separation from any impurities.

- **Ionization:** Electron Ionization (EI) is a common method for small, volatile molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z . The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Workflow for Spectroscopic Characterization.

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